molecular formula C13H13NO2S2 B2425661 (E)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide CAS No. 1396890-44-0

(E)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide

Cat. No.: B2425661
CAS No.: 1396890-44-0
M. Wt: 279.37
InChI Key: AJZGZXKWFUHVSL-ONEGZZNKSA-N
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Description

(E)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide is an organic compound that features a unique structure with thiophene rings and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide typically involves the reaction of 2-thiophenecarboxaldehyde with 3-thiophenemethylamine in the presence of a base to form the corresponding imine. This imine is then reduced to the amine, which is subsequently reacted with acryloyl chloride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be essential to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions typically involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of advanced materials, such as conductive polymers.

Mechanism of Action

The mechanism of action of (E)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide involves its interaction with specific molecular targets. The thiophene rings can engage in π-π stacking interactions, while the acrylamide moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide
  • (E)-N-(2-hydroxy-2-(furan-2-yl)ethyl)-3-(furan-3-yl)acrylamide
  • (E)-N-(2-hydroxy-2-(pyridin-2-yl)ethyl)-3-(pyridin-3-yl)acrylamide

Uniqueness

(E)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide is unique due to the presence of two thiophene rings, which confer distinct electronic properties and reactivity compared to similar compounds with furan or pyridine rings. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics.

Properties

IUPAC Name

(E)-N-(2-hydroxy-2-thiophen-2-ylethyl)-3-thiophen-3-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S2/c15-11(12-2-1-6-18-12)8-14-13(16)4-3-10-5-7-17-9-10/h1-7,9,11,15H,8H2,(H,14,16)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZGZXKWFUHVSL-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)C=CC2=CSC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C(CNC(=O)/C=C/C2=CSC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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